molecular formula C24H24ClNO5S2 B11483182 3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11483182
M. Wt: 506.0 g/mol
InChI Key: OPKUTOHZRWPQEQ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and ethoxy-propan-2-yloxy phenyl derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one
  • 3-(4-Bromobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one

Uniqueness

3-(4-Chlorobenzenesulfonyl)-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H24ClNO5S2

Molecular Weight

506.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(3-ethoxy-4-propan-2-yloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C24H24ClNO5S2/c1-4-30-20-11-15(5-10-19(20)31-14(2)3)18-12-22(27)26-23-21(13-32-24(18)23)33(28,29)17-8-6-16(25)7-9-17/h5-11,13-14,18H,4,12H2,1-3H3,(H,26,27)

InChI Key

OPKUTOHZRWPQEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OC(C)C

Origin of Product

United States

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